molecular formula C25H27ClN2O B026257 4-chloro-N-[(1S,2S)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]benzamide CAS No. 652973-93-8

4-chloro-N-[(1S,2S)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]benzamide

Cat. No. B026257
M. Wt: 406.9 g/mol
InChI Key: YTFUQWWKTIWYEY-CQLNOVPUSA-N
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Description

This compound belongs to a class of chemicals that exhibit unique physical and chemical properties due to their complex molecular structure. The research focuses on understanding its synthesis, molecular structure, chemical reactions, and both physical and chemical properties.

Synthesis Analysis

The synthesis process often involves multiple steps, including acylation reactions and the use of direct aromatic substitution. For instance, a related compound, demonstrated in research by Younes et al. (2020), involves the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives through direct acylation reactions, highlighting the methodologies that could be analogous to synthesizing the compound (Younes et al., 2020).

Molecular Structure Analysis

Molecular structure is pivotal in determining the reactivity and properties of a compound. Research by Özer et al. (2009) on N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide provides insights into the crystal structure, which can be relevant for understanding similar compounds. The study reveals the significance of crystallography in elucidating compound geometry and conformation (Özer et al., 2009).

Chemical Reactions and Properties

Chemical reactions and properties are crucial for understanding a compound's reactivity and potential applications. The compound's behavior in colorimetric sensing of fluoride anions, as studied by Younes et al. (2020), illustrates its reactivity and potential utility in analytical applications. The mechanism involves deprotonation-enhanced intramolecular charge transfer, indicating its chemical properties and reactivity under specific conditions (Younes et al., 2020).

Physical Properties Analysis

Physical properties, including solubility, melting point, and crystalline structure, are essential for compound characterization. The study by Özer et al. (2009) provides an example of characterizing compounds through elemental analyses, IR spectroscopy, and NMR spectroscopy, contributing to a comprehensive understanding of similar compounds' physical properties (Özer et al., 2009).

Chemical Properties Analysis

Understanding a compound's chemical properties involves studying its reactivity, stability, and interaction with other molecules. The research on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives by Younes et al. (2020) highlights the importance of exploring these aspects through experimental and theoretical approaches, such as UV-Vis absorption and NMR analyses, to elucidate the compound's chemical behavior and applications (Younes et al., 2020).

Scientific Research Applications

  • Organic Synthesis and Structural Biology : Derivatives like N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide have applications in organic synthesis and structural biology (Özer et al., 2009).

  • Treatment of Human Papillomavirus Infections : N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide 1 shows potential as a treatment for human papillomavirus infections (Boggs et al., 2007).

  • Antimicrobial Potential : 4-amino-3-hydroxy-naphthalene-1-sulfonic acid derivatives exhibit antimicrobial potential, particularly those with 3,4,5 trimethoxy and 2,4 dichloro groups (Kumar et al., 2012).

  • Pharmaceutical Applications : Naphthalene derivatives are used in various medical applications as antibacterial, anti-inflammatory, antiarrhythmic, psychotropic, and other types of drugs (Markosyan et al., 1991).

  • Chemical, Biological, and Medical Applications : Synthesized polybenzoquinazolines derived from naphthalene have potential applications across chemistry, biology, and medicine (Wei et al., 2016).

  • Antibacterial Agents and Enzyme Inhibitors : Certain synthesized compounds serve as potent antibacterial agents and moderate to weak enzyme inhibitors against various bacterial strains and enzymes (Abbasi et al., 2015).

  • Fluorescent Derivatizing Reagent : This compound is used as a fluorescent derivatizing reagent for amino acid derivatives, showing a maximum emission in its application (Frade et al., 2007).

  • Anticancer Properties : Some derivatives, such as 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety, exhibit anticancer properties, inducing apoptosis and arresting the cell cycle in human cancer cell lines (Ravichandiran et al., 2019).

  • Colorimetric Sensing of Fluoride Anions : The compound with a 3,5-dinitrophenyl group exhibits a color transition suitable for naked-eye detection of fluoride anions in solution (Younes et al., 2020).

  • Thermodynamic Stability Studies : Research on various forms of similar compounds aids in understanding their thermodynamic stability, which is crucial for pharmaceutical development (Yanagi et al., 2000).

  • Obesity Treatment : Substituted 4-aminopiperidines and 3-aminopyrrolidines are potent antagonists for obesity treatment (Kim et al., 2006).

  • Antitumor Activity : Some synthesized compounds exhibit antitumor activity with moderate toxicity in experimental animals (Markosyan et al., 2008).

properties

IUPAC Name

4-chloro-N-[(1S,2S)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN2O/c1-17(21-10-6-8-18-7-2-3-9-22(18)21)27-23-11-4-5-12-24(23)28-25(29)19-13-15-20(26)16-14-19/h2-3,6-10,13-17,23-24,27H,4-5,11-12H2,1H3,(H,28,29)/t17-,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFUQWWKTIWYEY-CQLNOVPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC3CCCCC3NC(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)N[C@H]3CCCC[C@@H]3NC(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[(1S,2S)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-chloro-N-[(1S,2S)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]benzamide
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4-chloro-N-[(1S,2S)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]benzamide
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4-chloro-N-[(1S,2S)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]benzamide

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